molecular formula C8H3F4NS B1335826 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate CAS No. 302912-40-9

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate

Cat. No. B1335826
CAS RN: 302912-40-9
M. Wt: 221.18 g/mol
InChI Key: PVQGRXJLBCCYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate is a chemical compound with the linear formula FC6H3(CF3)NCS . It has a molecular weight of 221.17 . This compound is a fluorinated building block .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate consists of a phenyl ring substituted with a fluorine atom, a trifluoromethyl group, and an isothiocyanate group . The SMILES string representation of this compound is Fc1ccc(cc1N=C=S)C(F)(F)F .


Chemical Reactions Analysis

Specific chemical reactions involving 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate are not provided in the search results. Isothiocyanates, in general, are reactive towards nucleophiles, and can undergo addition reactions to form products such as thioureas .


Physical And Chemical Properties Analysis

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate is a clear colorless liquid . It has a refractive index of 1.54 at 20°C and a density of 1.42 g/mL at 25°C . The boiling point is between 202-209°C .

Scientific Research Applications

Pharmaceutical Building Block

“2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate” is a fluorinated building block . It can be used in the preparation of ureas from amines . This makes it a useful component in the synthesis of various pharmaceutical compounds.

Synthesis of Fluorinated Compounds

The compound is used in the synthesis of other fluorinated compounds . Fluorinated compounds are of significant interest in the field of medicinal chemistry due to their unique properties, such as increased lipophilicity and metabolic stability.

Preparation of Inhibitors

It can be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . KSP inhibitors are a class of drugs that can inhibit the function of kinesin spindle proteins, which are essential for cell division. By inhibiting these proteins, the drugs can potentially stop the growth of cancer cells.

Functionalization via Lithiation

The compound can be used as a reactant for functionalization via lithiation and reaction with electrophiles . This process can be used to introduce new functional groups into a molecule, allowing for the creation of a wide variety of new compounds.

Selective Rhodium-Catalyzed Conjugate Addition Reactions

It can be used as a reactant for selective rhodium-catalyzed conjugate addition reactions . These reactions are a type of chemical reaction where a π bond is added to a molecule in a way that forms a new σ bond. This can be used to create a wide variety of new compounds.

Research in Organo-Fluorine Chemistry

The compound is of interest in the field of organo-fluorine chemistry . Organo-fluorine compounds are those that contain a carbon–fluorine bond. They have a number of interesting properties and are used in a wide range of applications, from pharmaceuticals to agrochemicals.

Safety and Hazards

This compound is considered harmful if swallowed and toxic if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is classified as a combustible liquid .

properties

IUPAC Name

1-fluoro-2-isothiocyanato-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NS/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQGRXJLBCCYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392204
Record name 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302912-40-9
Record name 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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